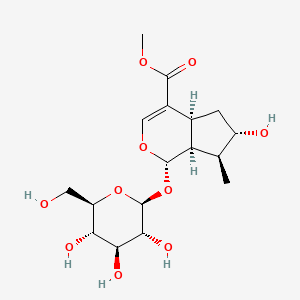
8-Epiloganin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Epiloganin is a naturally occurring iridoid glycoside that can be isolated from the plant Castilleja rubra . This compound has garnered attention due to its notable anti-inflammatory properties, which are attributed to its ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β .
準備方法
Synthetic Routes and Reaction Conditions: The primary method of obtaining 8-Epiloganin is through extraction from Castilleja rubra . Detailed synthetic routes for this compound are not extensively documented, suggesting that natural extraction remains the predominant method.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Castilleja rubra, followed by extraction and purification processes. The extraction typically involves solvent extraction methods, where the plant material is processed to isolate the iridoid glycosides .
化学反応の分析
Types of Reactions: 8-Epiloganin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented in the literature. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxidized derivatives of this compound.
科学的研究の応用
8-Epiloganin has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying iridoid glycosides and their chemical properties.
Industry: The compound’s natural origin and bioactivity make it a candidate for developing natural anti-inflammatory agents.
作用機序
The anti-inflammatory effects of 8-Epiloganin are primarily mediated through the downregulation of nuclear factor-κB (NF-κB) activity . This pathway is crucial for the expression of various pro-inflammatory cytokines. By inhibiting NF-κB, this compound reduces the production of tumor necrosis factor-α and interleukin-1β, thereby mitigating inflammation .
類似化合物との比較
Mussaenoside: Another iridoid glycoside with similar anti-inflammatory properties.
5-O-Caffeoylshikimic Acid: A compound isolated from the same plant with comparable bioactivity.
Uniqueness: 8-Epiloganin stands out due to its specific inhibition of NF-κB and its potent anti-inflammatory effects. While similar compounds like mussaenoside and 5-O-caffeoylshikimic acid also exhibit anti-inflammatory properties, this compound’s unique molecular structure and specific pathway inhibition make it a compound of significant interest in scientific research .
特性
分子式 |
C17H26O10 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7-,9+,10-,11-,12-,13+,14-,16+,17+/m1/s1 |
InChIキー |
AMBQHHVBBHTQBF-OZIIXKNCSA-N |
異性体SMILES |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
正規SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



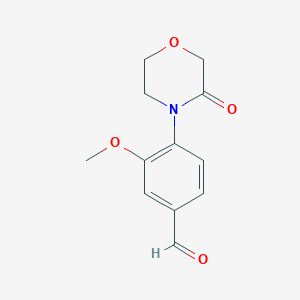
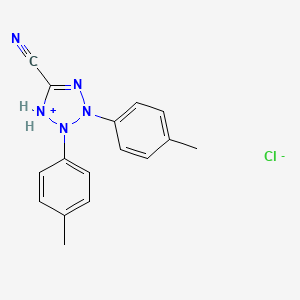
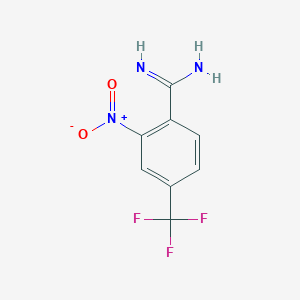
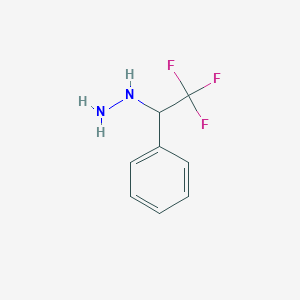
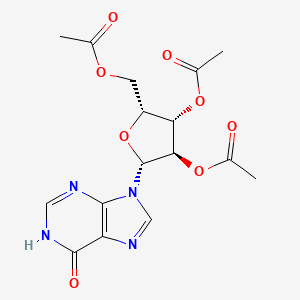

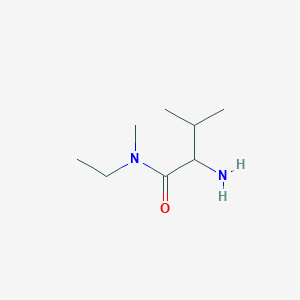
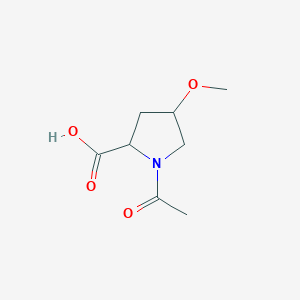
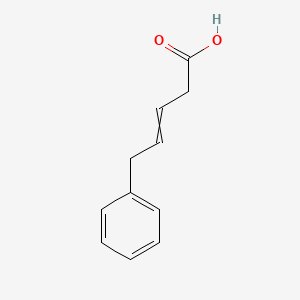
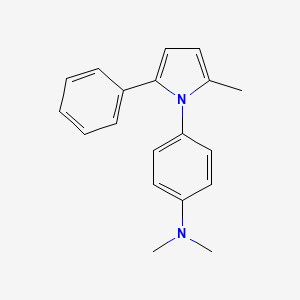
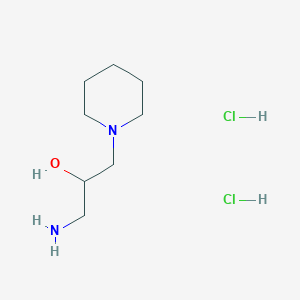

![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
